molecular formula C5H14Cl2N2 B13423383 1-Cyclopropylethane-1,2-diamine dihydrochloride

1-Cyclopropylethane-1,2-diamine dihydrochloride

Cat. No.: B13423383
M. Wt: 173.08 g/mol
InChI Key: GHWDNIRILHSOHR-UHFFFAOYSA-N
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Description

1-Cyclopropylethane-1,2-diamine dihydrochloride (CAS: 2259883-78-6) is a bicyclic amine hydrochloride salt with the molecular formula C₅H₁₃ClN₂ and a molar mass of 136.62 g/mol . Structurally, it consists of a cyclopropyl group attached to an ethane-1,2-diamine backbone, where both amine groups are protonated as dihydrochloride. This compound is utilized in pharmaceutical and organic synthesis due to its rigid cyclopropane ring, which imparts unique stereoelectronic properties. Synonyms include 1-Cyclopropyl-1,2-ethanediamine 2HCl and 1-Cyclopropylethane-1,2-diamine DIHYDROCHLORIDE .

Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

1-cyclopropylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c6-3-5(7)4-1-2-4;;/h4-5H,1-3,6-7H2;2*1H

InChI Key

GHWDNIRILHSOHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-Cyclopropylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-Cyclopropylethane-1,2-diamine dihydrochloride, based on cyclopropane/cyclopentane backbones, diamine functionalities, or hydrochloride salt forms:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Differences Reference
trans-Cyclopentane-1,2-diamine dihydrochloride 88887-87-0 C₅H₁₄Cl₂N₂ 193.09 Cyclopentane ring (larger ring size), trans-configuration; higher ring strain
1-Methylcyclopropanamine hydrochloride 67376-94-7 C₄H₁₀ClN 107.58 Monomeric cyclopropane with single amine; lacks ethane-diamine backbone
cis-Cyclopropane-1,2-diamine dihydrochloride N/A C₃H₁₀Cl₂N₂ 157.03 Smaller cyclopropane core; cis-configuration alters stereochemistry
Cyclopropane-1,1-diyldiMethanaMine dihydrochloride 136476-40-9 C₅H₁₃ClN₂ 136.62 Isomeric cyclopropane-1,1-diyl group; same formula but distinct spatial arrangement
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride 1807914-23-3 C₇H₁₈Cl₂N₂ 201.14 Cyclopentane ring with dimethyl substitution; bulkier and less polar
Steric and Electronic Effects
  • However, the trans-configuration may limit its utility in stereoselective synthesis compared to the cis-variant .
  • cis-Cyclopropane-1,2-diamine dihydrochloride : The cis-configuration enables chelation in metal-catalyzed reactions, but its smaller cyclopropane core reduces steric bulk compared to the target compound .
Isomerism and Functional Group Variations
  • Cyclopropane-1,1-diyldiMethanaMine dihydrochloride : Despite sharing the same molecular formula (C₅H₁₃ClN₂ ) and molar mass as the target compound, its 1,1-diyl arrangement creates a distinct spatial geometry, altering solubility and reactivity .
  • 1-Methylcyclopropanamine hydrochloride : The absence of a second amine group simplifies its reactivity profile, making it less versatile in multi-step syntheses .
Substituent Effects
  • (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride: The dimethyl groups increase hydrophobicity, reducing aqueous solubility compared to non-alkylated analogues like the target compound .

Biological Activity

1-Cyclopropylethane-1,2-diamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclopropylethane-1,2-diamine dihydrochloride has the following molecular formula:

  • Chemical Formula : C3_3H8_8Cl2_2N2_2
  • Molecular Weight : 141.01 g/mol

The compound features a cyclopropyl group attached to a diamine structure, which is significant for its biological interactions.

The biological activity of 1-Cyclopropylethane-1,2-diamine dihydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Enzymatic Modulation : The compound can modulate enzymatic activity by acting as either a substrate or an inhibitor. This dual functionality is crucial in therapeutic applications where modulation of enzyme activity is needed.
  • Antiparasitic Activity : Preliminary studies indicate that derivatives of diamines like 1-Cyclopropylethane-1,2-diamine have shown potential antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. The specific mechanisms involve inhibition of translation elongation factors, which are vital for protein synthesis in the parasite .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-Cyclopropylethane-1,2-diamine dihydrochloride:

Activity Type Description Reference
Enzymatic InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways.
Antiparasitic EfficacyDemonstrated moderate potency against Plasmodium falciparum in vitro.
Pharmacokinetic ProfileExhibits favorable DMPK properties with good bioavailability in animal models.

Case Study 1: Antiparasitic Screening

In a study focused on novel compounds for malaria treatment, 1-Cyclopropylethane-1,2-diamine dihydrochloride was evaluated alongside other diamines. The compound showed promising results with an effective concentration (EC50) in the low micromolar range against P. falciparum strains .

Case Study 2: Enzyme Interaction

Research into the interaction of 1-Cyclopropylethane-1,2-diamine with various enzymes revealed that it could act as a competitive inhibitor for certain targets involved in amino acid metabolism. This finding suggests potential applications in metabolic disorders where enzyme regulation is critical .

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